1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine
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Overview
Description
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is an organic compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-2-methylphenylsulfonyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylbenzenesulfonyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-methylbenzenesulfonyl chloride is added dropwise to a solution of piperidine in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool compound in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine can be compared with other similar compounds such as:
4-Bromo-1-(methylsulfonyl)piperidine: This compound has a similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(4-Bromo-3-methylphenylsulfonyl)piperidine: This compound differs in the position of the methyl group on the phenyl ring.
1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine: This compound has the bromine and methyl groups in different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZHDVKZGBUFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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